molecular formula C14H17NO4 B8285465 TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE

TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE

Cat. No.: B8285465
M. Wt: 263.29 g/mol
InChI Key: IFJDTOVJJKYSSI-UHFFFAOYSA-N
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Description

TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a formyl group, a dihydro-benzo[1,4]oxazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an ortho-aminobenzaldehyde with a suitable ester can lead to the formation of the oxazine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 8-Carboxy-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester.

    Reduction: 8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. The formyl group can participate in various biochemical reactions, including Schiff base formation with amines. The oxazine ring can interact with enzymes or receptors, potentially modulating their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid: Similar oxazine structure but different functional groups.

    3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid: Another oxazine derivative with distinct substituents.

Uniqueness

TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE is unique due to the combination of its formyl group, oxazine ring, and tert-butyl ester. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl 8-formyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-7-8-18-12-10(9-16)5-4-6-11(12)15/h4-6,9H,7-8H2,1-3H3

InChI Key

IFJDTOVJJKYSSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C=CC=C21)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester (591.2 mg, 2.2 mmol) in dioxane (4 mL) was added preactivated MnO2 (2.00 g, 22.3 mmol), and the resulted mixture was heated at 80° C. for overnight. The resulted mixture was then cooled to r.t., and filtered. The solid was washed with EtOAc (20 mL×3). EtOAc washing solution was combined with dioxane filtrate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to provide 8-formyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester (491.5 mg) as a white solid. MS m/z: 286.0 (M+Na)+.
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

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